NCGC607

描述

NCGC607 is a small-molecule noninhibitory chaperone of glucocerebrosidase, an enzyme that plays a crucial role in the lysosomal degradation of glycolipids. This compound has garnered significant attention due to its potential therapeutic applications in treating Gaucher disease and Parkinson’s disease .

科学研究应用

NCGC607具有广泛的科学研究应用,包括:

化学: 用作研究葡萄糖脑苷酶伴侣行为的模型化合物。

生物学: 研究其在调节酶活性和蛋白质折叠中的作用。

医学: 探索作为治疗高雪氏病和帕金森病的潜在治疗剂,通过恢复酶活性和减少糖脂储存

工业: 用于开发针对溶酶体贮积症的新药和治疗策略.

作用机制

NCGC607通过与葡萄糖脑苷酶结合并稳定其结构来发挥作用,而不会抑制其酶活性。这种结合增强了酶的活性,导致溶酶体中糖脂储存的减少。 该化合物还通过改善蛋白聚集体的清除,降低了与帕金森病相关的α-突触核蛋白的水平 .

类似化合物:

氨溴索: 另一种葡萄糖脑苷酶伴侣,但通过与酶的活性位点结合起抑制剂的作用。

亚胺糖: 葡萄糖脑苷酶的竞争性抑制剂,用于治疗高雪氏病.

This compound的独特性: this compound的独特之处在于它不会抑制酶的活性,而是通过稳定其结构来增强活性。 这种非抑制机制使其成为治疗溶酶体贮积症的很有希望的候选药物,而不会出现与酶抑制相关的副作用 .

生化分析

Biochemical Properties

NCGC607 interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in the GBA1 gene are the most common genetic risk factor for Parkinson’s disease and cause Gaucher disease . This compound has been found to bind to allosteric sites on the GCase surface . Using molecular docking and molecular dynamics simulation, six allosteric binding sites on the GCase surface suitable for pharmacological chaperones were identified and characterized . Two of these sites were energetically more preferable for this compound and located nearby to the active site of the enzyme .

Cellular Effects

This compound has been shown to increase GCase activity and protein levels, and decrease glycolipid concentration in cultured macrophages derived from Gaucher disease patients and GBA-PD patients with N370S mutation . In induced human pluripotent stem cells (iPSC)-derived dopaminergic neurons from GBA-PD patients with N370S mutation, this compound treatment increased GCase activity and protein levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to allosteric sites on the GCase surface . This binding enhances the translocation of GCase to the lysosome, thereby increasing enzyme activity and reducing glycolipid levels . Furthermore, this compound reduces α-synuclein levels in dopaminergic neurons from patients with parkinsonism .

Temporal Effects in Laboratory Settings

It has been shown to effectively chaperone GCase, enhancing enzyme activity and reducing glycolipid levels .

Metabolic Pathways

This compound is involved in the metabolic pathway of the GCase enzyme . It enhances the activity of this enzyme, which is responsible for the breakdown of glucocerebroside, a type of glycolipid .

Transport and Distribution

This compound enhances the translocation of GCase to the lysosome . This suggests that it may interact with transporters or binding proteins that facilitate the movement of GCase within cells.

Subcellular Localization

It is known to enhance the translocation of GCase to the lysosome , suggesting that it may be localized in the lysosome along with GCase.

准备方法

合成路线和反应条件: NCGC607的合成涉及一系列化学反应,从核心结构的制备开始,然后引入各种官能团。详细的合成路线包括:

- 通过涉及芳香取代和酰胺键形成的多步反应形成核心结构。

- 在受控条件下引入官能团,例如碘代苯基和氧代乙氧基 .

工业生产方法: this compound的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及:

- 优化反应条件以确保高产率和纯度。

- 使用工业级溶剂和试剂。

- 实施纯化技术,例如结晶和色谱,以获得最终产品 .

化学反应分析

反应类型: NCGC607经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: 可以进行还原反应来修饰官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控温度和压力下使用卤素和硝化剂等试剂.

形成的主要产物: 这些反应形成的主要产物包括具有修饰官能团的各种this compound衍生物,可以进一步分析其生物活性 .

相似化合物的比较

Ambroxol: Another glucocerebrosidase chaperone but acts as an inhibitor by binding to the enzyme’s active site.

Iminosugars: Competitive inhibitors of glucocerebrosidase used in the treatment of Gaucher disease.

Uniqueness of NCGC607: this compound is unique because it does not inhibit the enzyme’s activity but rather enhances it by stabilizing its structure. This noninhibitory mechanism makes it a promising candidate for treating lysosomal storage disorders without the side effects associated with enzyme inhibition .

属性

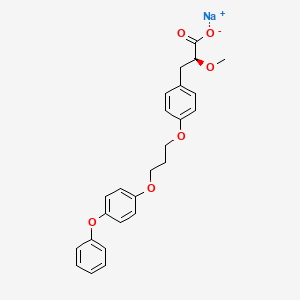

IUPAC Name |

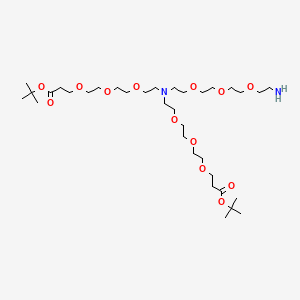

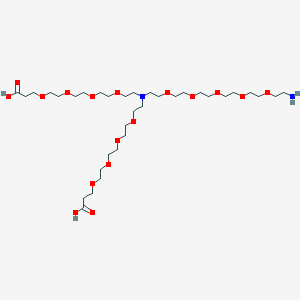

2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVDMJQQAKLUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NCGC607 interact with its target and what are the downstream effects?

A1: this compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in GD. Molecular docking and molecular dynamics simulations suggest that this compound binds to allosteric sites on the GCase surface, rather than the active site [, ]. This binding stabilizes the enzyme, promoting its proper folding and trafficking to the lysosome. Consequently, this leads to increased GCase activity and protein levels, resulting in the breakdown of accumulated glycolipid substrates like glucosylceramide and glucosylsphingosine [, ]. In iPSC-derived dopaminergic neurons from PD patients with GBA1 mutations, this compound treatment also reduced α-synuclein levels, suggesting a potential role in addressing PD pathogenesis [].

Q2: What is the evidence for this compound's efficacy in relevant models of GD and PD?

A2: Research demonstrates this compound's efficacy in different experimental models:

- GD patient-derived macrophages: this compound treatment increased GCase activity and protein levels, while decreasing glycolipid concentrations [].

- GBA1 mutation-carrying PD patient-derived macrophages: this compound enhanced GCase activity, particularly for the N370S mutation [].

- iPSC-derived dopaminergic neurons from GBA1 mutation-carrying PD patients: this compound increased both GCase activity and protein levels []. Additionally, it reduced α-synuclein levels in neurons derived from patients with parkinsonism or Type 2 GD [], highlighting its therapeutic potential for both conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)